5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine CAS number
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine CAS number
An In-Depth Technical Guide to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold and its Aminated Derivatives
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comprehensive technical overview of this scaffold, with a particular focus on its aminated derivatives. While a specific Chemical Abstracts Service (CAS) number for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine is not prominently listed in major chemical databases, this document will explore the synthesis, characterization, and known applications of its closely related isomers and the parent scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.
Introduction to the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has been identified as a key pharmacophore in numerous therapeutic agents.[1][2] Its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, offers a three-dimensional structure that is often sought after in modern drug design to improve physicochemical properties and target engagement. Derivatives of this scaffold have been investigated for a wide range of biological activities, including antifungal, antiprotozoal, and antituberculosis properties.[1][3][4]
This guide will delve into the nuances of this scaffold, providing insights into its synthesis, the comparative properties of its aminated isomers, and the analytical techniques required for its characterization.
Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core and its Derivatives
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core can be achieved through various synthetic strategies. A common approach involves the cyclization of a substituted pyridine with a suitable three-carbon unit. For instance, the reaction of 2-amino-3,4,5,6-tetrahydropyridine with an α-haloketone is a classical method.[5]
Proposed Synthetic Route for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine
Given the availability of derivatives functionalized at the 6-position, a plausible synthetic route to the target molecule, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine, can be postulated. A key intermediate for this synthesis is the commercially available 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (CAS: 139183-98-5).[6] The synthesis could proceed via the following steps:
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Amidation: The methyl ester can be converted to the corresponding amide by treatment with ammonia.
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Reduction: The resulting amide can then be reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Caption: Proposed synthetic pathway to the target compound.
Physicochemical Properties of Aminated Isomers
The position of the aminomethyl or amino group on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold significantly influences its physicochemical properties. Below is a comparative table of known isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine | 1551492-10-4 | C₈H₁₃N₃ | 151.21 |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine | 1367938-31-5 | C₇H₁₁N₃ | 137.18 |
| (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine | Not available | C₈H₁₃N₃ | 151.21 |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine (Target) | Not available | C₈H₁₃N₃ | 151.21 |
Data sourced from available chemical databases.[7][8][9]
Analytical Characterization
The structural elucidation and purity assessment of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives are crucial for their use in research and development. A combination of analytical techniques is typically employed.[3][10][11]
Experimental Protocol: HPLC-MS Analysis
Objective: To determine the purity and confirm the molecular weight of a synthesized 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Materials:
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Synthesized compound
-
Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
-
Formic acid, LC-MS grade
Procedure:
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and ACN). Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
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Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Integrate the peak in the UV chromatogram to determine the purity.
-
Analyze the mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight of the compound.
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Caption: General workflow for the analytical characterization of synthesized compounds.
Biological and Therapeutic Potential
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Various derivatives have demonstrated promising biological activities:
-
Antifungal Activity: Certain derivatives have shown potent activity against pathogenic Candida species.[3][10]
-
Antiprotozoal Activity: Dicationic derivatives have been investigated as agents against protozoal infections.[4]
-
Antituberculosis Activity: The imidazo[1,2-a]pyridine core is a key component of new antituberculosis drug candidates.[1]
The introduction of an aminomethyl group can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, which can in turn influence its pharmacokinetic profile and target binding affinity.
Conclusion
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a valuable starting point for the design and synthesis of novel bioactive molecules. While specific data for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine remains elusive in the public domain, the wealth of information available for its isomers and other derivatives provides a solid foundation for further research. The synthetic strategies, analytical protocols, and biological insights presented in this guide are intended to empower researchers in their exploration of this promising chemical space.
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